3-(4-t-Butylphenoxymethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is used in various chemical reactions due to its reactivity and stability in THF.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(4-tert-butylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then typically stored in sealed containers to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and esters. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing. The major products formed from these reactions are alcohols, alkanes, and other substituted organic compounds.
Scientific Research Applications
3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:
Organic Synthesis: Used to form complex organic molecules by creating carbon-carbon bonds.
Pharmaceutical Research: Helps in the synthesis of drug intermediates and active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Assists in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Trifluoromethylphenylmagnesium bromide
- 4-Chlorophenylmagnesium bromide
- 4-Methoxyphenylmagnesium bromide
Uniqueness
3-(4-tert-butylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the reactivity of the compound. This makes it particularly useful in selective reactions where control over the reaction pathway is desired.
Properties
Molecular Formula |
C17H19BrMgO |
---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
magnesium;1-tert-butyl-4-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C17H19O.BrH.Mg/c1-17(2,3)15-9-11-16(12-10-15)18-13-14-7-5-4-6-8-14;;/h4-5,7-12H,13H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
WDZRQIWDKYPAIF-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.